An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one
Abstract
This technical guide provides a comprehensive analysis of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one, a molecule incorporating the medicinally significant phenylpiperazine and vinylogous amide (enaminone) motifs. Phenylpiperazine is a privileged scaffold found in numerous centrally active and cardiovascular drugs, while the enaminone system is a versatile pharmacophore known for a wide array of biological activities.[1][2] Understanding the fundamental physicochemical properties of this compound is a prerequisite for any rational drug design and development program. This document details its core molecular properties and presents field-proven, step-by-step experimental protocols for the determination of its most critical physicochemical characteristics: lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). The causality behind experimental choices is explained to provide researchers with a robust framework for characterization.
Core Molecular Identity and Significance
3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one belongs to the enaminone class of compounds, which are characterized by the N-C=C-C=O functional group. This structure imparts unique electronic and chemical properties, making it an attractive scaffold in medicinal chemistry. The presence of the 1-phenylpiperazine moiety is particularly noteworthy, as this group is a cornerstone of many FDA-approved drugs, tuning properties like receptor affinity, solubility, and metabolic stability.[1] The potential biological activities of structurally related compounds are vast, including anti-inflammatory, anticancer, and dopamine receptor antagonism, underscoring the importance of thoroughly characterizing this specific molecule.[3][4][5]
Chemical Structure
The structural architecture involves a cyclohex-2-en-1-one ring where the secondary amine of 1-phenylpiperazine is attached at the C-3 position, forming a stable, conjugated enaminone system.
Caption: Chemical Structure of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one.
Calculated Molecular Properties
The fundamental molecular properties, calculated based on the chemical structure, are summarized below. These values serve as the basis for subsequent experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O | Calculated |
| Molecular Weight | 256.35 g/mol | Calculated |
| Monoisotopic Mass | 256.157563 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 32.9 Ų | Calculated |
| Hydrogen Bond Acceptors | 3 (O, 2xN) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
Lipophilicity (LogP): The Arbiter of Permeability and Distribution
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential; excessively high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeability.
Experimental Determination: The Shake-Flask Method (ICH Guideline)
The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning at equilibrium.[6] Its accuracy is paramount for building reliable structure-activity relationships (SAR).
Caption: Workflow for LogP Determination via the Shake-Flask Method.
Protocol 2.1: Step-by-Step Shake-Flask LogP Determination
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Phase Preparation: Prepare two stock solutions: n-octanol saturated with pH 7.4 phosphate buffer and pH 7.4 phosphate buffer saturated with n-octanol. Allow them to equilibrate for at least 24 hours.[6] This crucial first step prevents volume shifts during the experiment.
-
Stock Solution: Prepare a stock solution of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.
-
Partitioning: In a suitable vessel (e.g., a glass vial), combine equal volumes (e.g., 5 mL) of the pre-saturated n-octanol stock solution and the pre-saturated buffer.
-
Equilibration: Seal the vessel and agitate it at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 2-24 hours). The duration should be validated to ensure partitioning is complete.
-
Phase Separation: Centrifuge the vessel at high speed (e.g., 3000 rpm for 15 minutes) to ensure a sharp, clean separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot from the center of each phase, taking extreme care not to disturb the interface or withdraw any of the opposing phase.
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Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous aliquots using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. A calibration curve must be prepared for accurate quantification.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. The final LogP is the base-10 logarithm of P.
Aqueous Solubility: The Foundation of Absorption
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For orally administered drugs, it is a critical factor governing dissolution and subsequent absorption.[7] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[8] It is essential to distinguish between kinetic solubility (rate-dependent) and thermodynamic solubility (equilibrium state), with the latter being the definitive value for BCS classification.[9]
Experimental Determination: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility, which is the most stable and reproducible measurement, reflecting the true equilibrium between the solid drug and a saturated solution.[10]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 3.1: Step-by-Step Equilibrium Solubility Determination
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Media Preparation: Prepare buffers at physiologically relevant pH values, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO/ICH guidelines.[8]
-
Slurry Formation: Add an excess of solid 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one to vials containing each buffer. The amount should be sufficient to ensure that solid material remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37 ± 0.5°C) for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the samples to settle. Separate the solid phase from the liquid phase by centrifugation (e.g., 14,000 rpm for 20 minutes).
-
Sampling: Carefully withdraw the clear supernatant. For rigorous analysis, the supernatant can be passed through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.[10]
-
Quantification: Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Solid Phase Analysis (Self-Validation): It is best practice to recover the remaining solid and analyze its form (e.g., via X-ray powder diffraction) to confirm that no polymorphic or hydrate transformation occurred during the experiment, which could alter the solubility value.[8]
Ionization Constant (pKa): The Governor of pH-Dependent Properties
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one, the two nitrogen atoms of the piperazine ring are basic and will have distinct pKa values. These values are fundamental, as they dictate the compound's charge state across the physiological pH range, directly impacting its solubility, permeability, and potential for ionic interactions with biological targets.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and robust method for pKa determination.[11][12] It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol 4.1: Step-by-Step Potentiometric pKa Determination
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (25°C).
-
Sample Preparation: Accurately weigh and dissolve a precise amount of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one in a known volume of deionized water. If solubility is limited, a small, known percentage of a co-solvent like methanol may be used, and the pKa can be extrapolated back to 0% co-solvent.[13]
-
Titration: Place the solution in a thermostated vessel at 25°C. Begin the titration by adding a standardized acid (e.g., 0.1 M HCl) in small, precise increments using a micro-burette.
-
Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show two buffer regions and two equivalence points, corresponding to the protonation of the two piperazine nitrogens. The pKa is the pH at the midpoint of each buffer region (i.e., at the half-equivalence point). Sophisticated software can analyze the first or second derivative of the curve to determine these points with high precision.
Integrated Physicochemical Profile: A Synopsis for Drug Development
The successful progression of a compound from a hit to a clinical candidate relies on a holistic understanding of its physicochemical properties. The data obtained from the protocols described above provide a clear, actionable profile for 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one.
| Physicochemical Parameter | Experimental Method | Significance in Drug Development |
| Lipophilicity (LogP) | Shake-Flask (HPLC-UV) | Governs membrane permeability, protein binding, and metabolic clearance. A key predictor of ADME properties. |
| Aqueous Solubility | Equilibrium Shake-Flask | Determines dissolution rate and oral bioavailability. Essential for formulation design and BCS classification. |
| Ionization Constant (pKa) | Potentiometric Titration | Dictates the charge state at different physiological pHs, impacting solubility, absorption, and target binding. |
Expert Analysis: The two basic pKa values of the piperazine moiety will render the compound's solubility highly pH-dependent, likely showing significantly higher solubility in the acidic environment of the stomach (pH 1-3) compared to the near-neutral pH of the intestine. The LogP value will need to be balanced with this pH-dependent solubility to achieve optimal oral absorption. A high LogP might necessitate formulation strategies, such as salt formation, to improve solubility and dissolution while leveraging the inherent permeability. These three parameters, taken together, form the cornerstone for predicting the pharmacokinetic behavior of 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one and guiding its future development.
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